molecular formula C8H10FNO B13064749 4-(1-Amino-2-fluoroethyl)phenol

4-(1-Amino-2-fluoroethyl)phenol

Cat. No.: B13064749
M. Wt: 155.17 g/mol
InChI Key: GBDQZMFFLYPRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-fluoroethyl)phenol is a fluorinated phenolic compound characterized by a 1-amino-2-fluoroethyl substituent at the para position of the benzene ring. The amino and fluoro groups enhance polarity, hydrogen-bonding capacity, and electronic properties, making it a candidate for biological activity and optoelectronic applications .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)phenol

InChI

InChI=1S/C8H10FNO/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2

InChI Key

GBDQZMFFLYPRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluoroacetophenone with ammonia under specific conditions to introduce the amino group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. The amino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s stability and reactivity by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-(1-Amino-2-fluoroethyl)phenol and related compounds:

Compound Substituents Key Properties Applications References
This compound -NH2, -F on ethyl chain High polarity, potential H-bond donor/acceptor Hypothesized: Drug intermediates, NLO
Florfenicol amine hydrochloride -NH2, -F, -SO2CH3 Density: 1.313 g/cm³, MW: 247.29, Storage: 2–8°C Veterinary antibiotic
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Imidazole ring, phenyl groups Nonlinear absorption (β = 4.044×10<sup>−1</sup> cm/W), n2 = −2.89×10<sup>−6</sup> cm²/W NLO materials, optical limiters
4-(4-Propan-2-ylpiperazin-1-yl)phenol Piperazine ring, -OCH3 MW: 220.31, MP: 132–135°C, Soluble in water/ethanol Pharmaceuticals, antioxidants

Electronic and Optical Properties

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibits a low HOMO-LUMO gap (theoretical and experimental), facilitating charge transfer and high hyperpolarizability (γ = 2.26×10<sup>−6</sup> esu). Its negative nonlinear refractive index (n2) indicates self-focusing behavior, critical for optical limiting .
  • Florfenicol amine derivatives lack reported NLO activity but show strong intermolecular interactions (e.g., hydrogen bonding via -NH2 and -OH groups), which stabilize crystal structures and enhance bioavailability .

Pharmacological and Chemical Stability

  • Florfenicol amine hydrochloride demonstrates stability under refrigeration (2–8°C) and predictable acid-base behavior (pKa ≈ 10.9), making it suitable for formulation in veterinary medicine .
  • 4-(4-Propan-2-ylpiperazin-1-yl)phenol is stable under ambient conditions and serves as a versatile intermediate in synthesizing antipsychotics and antimicrobial agents .

Biological Activity

4-(1-Amino-2-fluoroethyl)phenol is an organic compound with structural features that suggest significant biological activity. This compound, characterized by the presence of an amino group and a fluoroethyl substituent on a phenolic ring, has garnered attention in pharmacological research due to its potential as an enzyme inhibitor and its interactions with biological membranes.

Molecular Structure and Properties

  • Molecular Formula : C8H10FNO
  • Molecular Weight : Approximately 171.17 g/mol

The unique structure of this compound allows it to engage in various biochemical interactions. The amino group can form hydrogen bonds, while the fluoroethyl group enhances lipophilicity, facilitating membrane permeability and potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Research indicates that:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, binding effectively to their active sites due to the presence of both amino and hydroxyl groups.
  • Membrane Interaction : The fluoroethyl moiety enhances the compound's ability to penetrate lipid membranes, which is crucial for its biological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(1-Amino-2-fluoroethyl)-4-chlorophenolChlorine instead of fluorineAlters reactivity due to different halogen
3-(1-Amino-2-fluoroethyl)benzonitrileNitrile group presentPotentially different biological activity
2-(1-Amino-2-fluoroethyl)-4-bromoanilineAniline structureChanges interaction dynamics with proteins

The distinct combination of functional groups in this compound confers unique chemical reactivity profiles compared to these similar compounds, enhancing its significance in biological research.

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of compounds similar to this compound. For instance, investigations into fluorinated compounds have shown that they often exhibit enhanced metabolic stability and improved membrane permeability, which are critical factors in drug design.

Additionally, a study on fluorinated phenolic compounds indicated that their structural characteristics could lead to diverse biological activities, including neuroprotective and anticancer effects . These findings suggest that this compound may also possess similar therapeutic potentials.

Future Directions

The exploration of this compound in medicinal chemistry remains promising. Future research could focus on:

  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms through which this compound interacts with specific enzymes or receptors.
  • Therapeutic Applications : Investigating potential applications in treating diseases where enzyme inhibition plays a crucial role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.